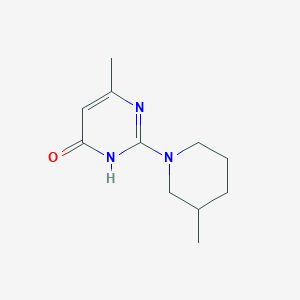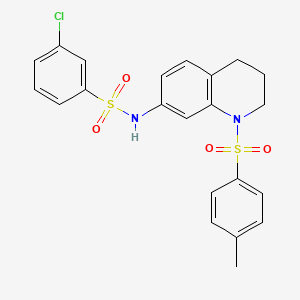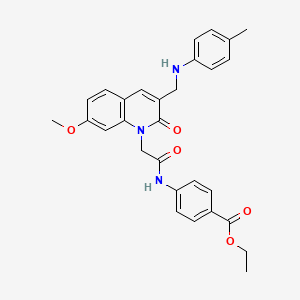
6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one, also known as MPMP, is a novel compound that has been gaining attention in the scientific research community for its potential applications in various fields. MPMP is a pyrimidine derivative that has been synthesized through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Design and Discovery of PDE9A Inhibitors
6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one is structurally related to PF-04447943, a novel PDE9A inhibitor identified for the treatment of cognitive disorders. This inhibitor was designed using structure-based drug design and has been shown to elevate central cGMP levels in the brain, exhibit procognitive activity in rodent models, and stabilize synapses in an amyloid precursor protein transgenic mouse model, demonstrating its potential in addressing diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Structure-Activity Studies of Histamine H4 Receptor Ligands
Compounds structurally related to this compound have been explored as ligands for the histamine H4 receptor (H4R), leading to the identification of potent anti-inflammatory and antinociceptive agents. These studies highlight the importance of optimizing the pyrimidine moiety and substituents to enhance potency and activity in relevant biological models (Altenbach et al., 2008).
Plant Growth Stimulation
Derivatives of this compound have demonstrated significant plant growth-stimulating effects, with certain compounds showing relative effectiveness comparable to heteroauxin. This finding opens avenues for agricultural applications, where these compounds could be used to enhance crop growth and productivity (Pivazyan et al., 2019).
Synthesis and Biological Activity of Pyrazolo[3,4-d]pyrimidine Ribonucleosides
The synthesis of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which are structurally related to this compound, has been explored. These compounds have been evaluated for their biological activity, showing significant antiviral and antitumor activities in vitro, particularly against measles and leukemia, demonstrating the therapeutic potential of this scaffold (Petrie et al., 1985).
Propiedades
IUPAC Name |
4-methyl-2-(3-methylpiperidin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-4-3-5-14(7-8)11-12-9(2)6-10(15)13-11/h6,8H,3-5,7H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDSORRDUGJICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2864990.png)
![N-(2-fluorophenyl)-5,7-dimethyl-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2864993.png)


![1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2864997.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2864999.png)
![5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2865000.png)


![(3Z)-1-(4-fluorobenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865005.png)


![2-(3-methoxybenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2865010.png)
